1-Piperazinecarboxylic acid, 4-(4-aMino-3-pyridinyl)-, 1,1-diMethylethyl ester
CAS No.: 1023594-50-4
Cat. No.: VC4067144
Molecular Formula: C14H22N4O2
Molecular Weight: 278.35
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1023594-50-4 |
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Molecular Formula | C14H22N4O2 |
Molecular Weight | 278.35 |
IUPAC Name | tert-butyl 4-(4-aminopyridin-3-yl)piperazine-1-carboxylate |
Standard InChI | InChI=1S/C14H22N4O2/c1-14(2,3)20-13(19)18-8-6-17(7-9-18)12-10-16-5-4-11(12)15/h4-5,10H,6-9H2,1-3H3,(H2,15,16) |
Standard InChI Key | RVCAZUBHOCWAGY-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CN=C2)N |
Canonical SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CN=C2)N |
Introduction
Chemical Identity and Structural Properties
Molecular Composition and Nomenclature
The compound is systematically named as tert-butyl 4-(4-aminopyridin-3-yl)piperazine-1-carboxylate, reflecting its IUPAC nomenclature . Its molecular structure comprises a piperazine ring substituted at the 4-position with a 4-aminopyridin-3-yl group and a tert-butoxycarbonyl (Boc) protecting group. The Boc group enhances solubility and stability during synthetic processes, a common strategy in medicinal chemistry .
Table 1: Fundamental Chemical Properties
Structural Analysis
The compound’s structure was confirmed via ¹H NMR and LCMS, which align with theoretical predictions . The piperazine ring’s symmetry results in distinct NMR signals for the Boc-protected amine and the aromatic pyridinyl moiety. The tert-butyl group’s characteristic singlet at δ 1.4 ppm and the pyridinyl protons’ deshielded resonances (δ 6.5–8.5 ppm) are key diagnostic features .
Synthesis and Manufacturing
Synthetic Routes
While detailed synthetic protocols are proprietary, the compound is typically prepared through nucleophilic substitution reactions. A plausible route involves:
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Boc Protection: Piperazine reacts with di-tert-butyl dicarbonate to form the Boc-protected intermediate.
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Coupling Reaction: The Boc-piperazine intermediate undergoes alkylation with 4-amino-3-bromopyridine under basic conditions (e.g., potassium carbonate) at elevated temperatures (80–90°C) .
The Boc group is retained to prevent undesired side reactions during subsequent steps in palbociclib synthesis .
Purification and Quality Control
Purification via column chromatography or recrystallization yields a product with >99.9% purity, as verified by high-performance liquid chromatography (HPLC) . Strict control of reaction parameters (temperature, stoichiometry) is critical to minimizing byproducts such as deprotected piperazine or dimerized species .
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, DMSO-d₆): Peaks at δ 1.40 (s, 9H, tert-butyl), δ 3.40–3.60 (m, 8H, piperazine), δ 6.75 (d, 1H, pyridine-H), δ 7.90 (s, 1H, pyridine-H), and δ 8.20 (d, 1H, pyridine-H) .
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LCMS (ESI+): m/z 279.2 [M+H]⁺, consistent with the molecular formula .
Supplier | Contact Information | Source |
---|---|---|
Adamas Reagent, Ltd. | sales@titansci.com | |
ChemShuttle, Inc. | sales@chemshuttle.com | |
ChemStrong Scientific Co. | sales@chem-strong.com |
Pricing varies by purity and quantity, with research-scale quantities (10–100 mg) typically costing $200–$500 USD .
Applications in Research
Analytical Reference Standard
The compound is primarily used as a reference standard in:
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Quality Control Labs: To validate analytical methods for palbociclib purity testing .
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Metabolic Studies: Investigating the stability of palbociclib under physiological conditions .
Structural Modifications
Researchers have explored its utility as a precursor for novel piperazine derivatives, though such applications remain exploratory .
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